molecular formula C9H16ClF2N B1435893 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride CAS No. 2098126-02-2

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

Cat. No. B1435893
M. Wt: 211.68 g/mol
InChI Key: GHVXUPUPTDACGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride (8,8-DFASD-HCl) is a novel, fluorinated, chiral, spirocyclic compound that has been used in a variety of laboratory experiments. It is a colorless, crystalline solid with a melting point of 99-101°C and a boiling point of 216-217°C. 8,8-DFASD-HCl is an important compound for the synthesis of various pharmaceuticals, as well as for organic synthesis, and has been used widely in scientific research.

Scientific Research Applications

1. Synthetic Methodology

One key area of scientific research related to 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is the development of synthetic methodologies for spirocyclic nitrogen-containing heterocycles. For instance, a copper-mediated intramolecular trifluoromethylation process has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Similarly, a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization to construct trifluoromethylated 2-azaspiro[4.5]decanes has been reported (Han et al., 2014).

2. Crystal Structure Analysis

The crystal structure of related compounds, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, has been analyzed, providing valuable information on the structural characteristics of these compounds (W. Wen, 2002).

3. Anticancer Activity

Another significant area of research is the exploration of the anticancer activity of related compounds. For example, new 1-thia-azaspiro[4.5]decane derivatives have shown moderate to high inhibition activities against various human cancer cell lines (Flefel et al., 2017).

4. Medicinal Chemistry

Advances in medicinal chemistry have been made using spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties, which include azaspiro[4.5]decane derivatives (Grygorenko & Melnykov, 2019).

5. Neuropharmacology

In neuropharmacology, N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties, highlighting the potential of such compounds in the development of new neuroactive drugs (Obniska et al., 2006).

properties

IUPAC Name

8,8-difluoro-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12-8;/h12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXUPUPTDACGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)(F)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KP Melnykov, AN Artemenko, BO Ivanenko… - ACS …, 2019 - ACS Publications
Synthetic approaches toward multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials are discussed. It was shown that although a …
Number of citations: 27 pubs.acs.org

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